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Compound of Interest

Compound Name: Azinic acid

Cat. No.: B1255432 Get Quote

A Note on the Compound of Interest: Initial searches for "Azinic acid" did not yield significant

results in the context of protein interactions and computational modeling. It is highly probable

that the intended compound of interest was Azelaic acid, a well-researched dicarboxylic acid

with known interactions with various protein targets. Therefore, this document will focus on the

computational modeling of Azelaic acid.

Introduction
Azelaic acid is a naturally occurring saturated dicarboxylic acid with a wide range of biological

activities, making it a valuable molecule in dermatology and of interest to drug development

professionals.[1] Its therapeutic effects are attributed to its interactions with several key

proteins, leading to the modulation of various cellular processes. Understanding these

interactions at a molecular level is crucial for optimizing existing therapies and discovering new

applications. Computational modeling, including molecular docking and molecular dynamics

simulations, offers powerful tools to investigate these interactions in silico, providing insights

that can guide further experimental work.

This document provides detailed application notes and protocols for the computational

modeling of Azelaic acid's interactions with its primary protein targets. It is intended for

researchers, scientists, and drug development professionals familiar with the principles of

computational chemistry and molecular biology.
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Key Protein Targets of Azelaic Acid
Azelaic acid has been shown to interact with and inhibit several key enzymes and modulate

signaling pathways through interactions with their protein components. The primary targets

include:

Tyrosinase: A key enzyme in melanin biosynthesis. Inhibition of tyrosinase is the basis for

Azelaic acid's use in treating hyperpigmentation.

5α-Reductase: An enzyme that converts testosterone to the more potent androgen,

dihydrotestosterone (DHT). Its inhibition is relevant in the management of androgen-

dependent skin conditions.[2]

Thioredoxin Reductase: A crucial enzyme in cellular redox control.[3]

Mitochondrial Respiratory Chain Enzymes: Azelaic acid can inhibit enzymes involved in

cellular respiration.[1][4]

Proteins in Inflammatory Signaling Pathways: Azelaic acid modulates inflammatory

responses by affecting pathways such as NF-κB and p38 MAPK, and by activating PPARγ.

Computational Modeling Application Notes
Molecular Docking of Azelaic Acid
Molecular docking is a computational technique used to predict the preferred orientation of a

small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. This

method is valuable for identifying potential binding sites and understanding the key interactions

driving the binding event.

Objective: To predict the binding mode and affinity of Azelaic acid to its target proteins.

Software:

AutoDock Vina

Schrödinger Maestro
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MOE (Molecular Operating Environment)

General Workflow:

Protein Preparation:

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

Remove water molecules and any co-crystallized ligands.

Add hydrogen atoms and assign appropriate protonation states for amino acid residues at

a physiological pH.

Repair any missing residues or atoms.

Ligand Preparation:

Obtain the 3D structure of Azelaic acid.

Assign appropriate atom types and charges.

Generate different conformers of the ligand.

Grid Generation:

Define the binding site on the protein. This can be done by identifying the active site from

literature or by using the coordinates of a co-crystallized ligand.

Generate a grid box that encompasses the defined binding site.

Docking:

Run the docking algorithm to place the ligand conformers into the grid box and score their

interactions with the protein.

Analysis of Results:

Analyze the predicted binding poses and their corresponding docking scores.
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Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between

Azelaic acid and the protein residues.

Molecular Dynamics (MD) Simulations of Azelaic Acid-
Protein Complexes
MD simulations provide a dynamic view of the interaction between a ligand and a protein over

time, allowing for the assessment of the stability of the complex and the characterization of

conformational changes.

Objective: To investigate the stability of the Azelaic acid-protein complex and to analyze the

dynamics of their interaction.

Software:

GROMACS

AMBER

NAMD

General Workflow:

System Preparation:

Start with the best-ranked docked pose of the Azelaic acid-protein complex from the

molecular docking study.

Solvate the complex in a water box (e.g., TIP3P water model).

Add ions to neutralize the system and mimic physiological salt concentration.

Energy Minimization:

Perform energy minimization to remove any steric clashes or unfavorable geometries in

the initial system.

Equilibration:
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Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the

pressure while restraining the protein and ligand. This is typically done in two phases: NVT

(constant number of particles, volume, and temperature) followed by NPT (constant

number of particles, pressure, and temperature).

Production MD:

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer)

without any restraints.

Trajectory Analysis:

Analyze the MD trajectory to assess the stability of the complex by calculating the Root

Mean Square Deviation (RMSD) of the protein and ligand.

Analyze the flexibility of the protein residues by calculating the Root Mean Square

Fluctuation (RMSF).

Analyze the interactions between Azelaic acid and the protein over time, such as hydrogen

bond occupancy.

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Quantitative Data
The following tables summarize the available quantitative data for the interaction of Azelaic

acid with its key protein targets.

Table 1: Enzyme Inhibition Data for Azelaic Acid
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Target
Enzyme

Organism/S
ource

Inhibition
Type

Ki IC50
Reference(s
)

Tyrosinase Mushroom Competitive 2.73 x 10-3 M ~1-2 mM [5][6]

5α-

Reductase
Human Skin Competitive -

Inhibition

from 0.2 mM,

complete at 3

mM

[2][7]

Thioredoxin

Reductase

Human

Melanoma

Cells

Competitive 1.25 x 10-5 M - [3][5]

Mitochondrial

Respiratory

Chain

Enzymes

- Competitive - - [1][4]

Note: IC50 values can vary depending on experimental conditions. The Ki value is a more

absolute measure of binding affinity.[8]

Table 2: Molecular Docking Scores for Azelaic Acid with Protein Targets

Target
Protein

PDB ID
Docking
Software

Binding
Energy
(kcal/mol)

Interacting
Residues

Reference(s
)

DNA

Polymerase I
2KFN - -6.7

Thr358,

Asp355
[9]

Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay
Objective: To determine the inhibitory effect of Azelaic acid on tyrosinase activity.

Materials:
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Mushroom tyrosinase

L-DOPA (substrate)

Azelaic acid

Phosphate buffer (pH 6.8)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of Azelaic acid in a suitable solvent (e.g., DMSO).

In a 96-well plate, add phosphate buffer, tyrosinase solution, and different concentrations of

Azelaic acid. Include a control well with no inhibitor.

Pre-incubate the mixture for 10 minutes at room temperature.

Initiate the reaction by adding the L-DOPA solution to each well.

Measure the absorbance at 475 nm at regular intervals to monitor the formation of

dopachrome.

Calculate the percentage of inhibition for each concentration of Azelaic acid compared to the

control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC50 value.

Protocol 2: In Vitro 5α-Reductase Inhibition Assay
Objective: To determine the inhibitory effect of Azelaic acid on 5α-reductase activity.

Materials:

Human skin microsomes (as a source of 5α-reductase)
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[3H]-Testosterone (substrate)

NADPH

Azelaic acid

Buffer solution (e.g., Tris-HCl with EDTA and dithiothreitol)

Scintillation counter

Procedure:

Prepare a stock solution of Azelaic acid.

In a reaction tube, combine the buffer, human skin microsomes, NADPH, and different

concentrations of Azelaic acid. Include a control with no inhibitor.

Pre-incubate the mixture at 37°C.

Start the reaction by adding [3H]-Testosterone.

Incubate the reaction at 37°C for a specific time.

Stop the reaction and extract the steroids.

Separate the substrate ([3H]-Testosterone) from the product ([3H]-Dihydrotestosterone)

using thin-layer chromatography (TLC).

Quantify the amount of product formed using a scintillation counter.

Calculate the percentage of inhibition and determine the IC50 value.

Visualizations
Signaling Pathways Modulated by Azelaic Acid
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Computational Modeling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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